molecular formula C16H14BrNO2 B15220822 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one

7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one

Cat. No.: B15220822
M. Wt: 332.19 g/mol
InChI Key: HKVQIVXZIWQBDB-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is a brominated isoindolinone derivative characterized by a 4-methoxybenzyl group at position 2 and a bromine atom at position 7 of the isoindolin-1-one scaffold. Its molecular formula is C₁₈H₁₈BrNO₂, with a molecular weight of 360.25 g/mol . This compound is primarily utilized in research settings, particularly in medicinal chemistry and materials science, due to the isoindolin-1-one core’s prevalence in bioactive molecules and optoelectronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one typically involves a multi-step process. One common method includes the reaction of 7-bromo-2-(chloromethyl)isoindolin-1-one with 4-methoxybenzylamine under reflux conditions in an ethanol-acetic acid solvent system . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-methoxybenzylamine attacks the chloromethyl group, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoindolinone ring can be reduced to form isoindoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted isoindolinones.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of isoindoline derivatives.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, isoindolinone derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The presence of the bromo and methoxybenzyl groups enhances the binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The isoindolin-1-one scaffold permits diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Isoindolin-1-one Derivatives

Compound Name Substituents (Positions) Key Structural Features
7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one Br (C7), 4-methoxybenzyl (C2) Bromine at C7, methoxybenzyl at C2
2-(4-Methoxybenzyl)isoindolin-1-one (8a) H (C7), 4-methoxybenzyl (C2) No bromine; same C2 substituent as target
7-Amino-4-bromo-2-methylisoindolin-1-one Br (C4), NH₂ (C7), CH₃ (C2) Bromine at C4, amino at C7, methyl at C2
4-Bromo-7-nitroisoindolin-1-one Br (C4), NO₂ (C7) Bromine at C4, nitro group at C7
5-Bromo-1-methylindolin-2-one Br (C5), CH₃ (N1) Indolinone core; bromine at C5

Key Observations :

  • Positional Effects: Bromine at C7 (target compound) vs. C4/C5 in analogs alters electronic distribution and steric accessibility. For instance, antiviral activity in analogs is highly sensitive to substituent positions (e.g., C6-amino enhances potency, while C5-amino reduces it) .
  • Substituent Type: The 4-methoxybenzyl group at C2 in the target compound contrasts with smaller (e.g., methyl) or polar (e.g., amino) groups in analogs. Bulkier groups may hinder molecular interactions but improve lipid solubility .

Physical and Spectral Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Molecular Weight (g/mol) Spectral Data (Notable Features)
This compound Not reported 360.25 IR: Expected C=O stretch ~1680 cm⁻¹
2-(4-Methoxybenzyl)isoindolin-1-one (8a) 98–100 267.30 IR: 1682 cm⁻¹ (C=O); ¹H NMR: δ 3.8 (OCH₃)
3-Benzyl-3-hydroxy-2-(4-methoxybenzyl)isoindolin-1-one (1k) 149–152 361.40 IR: 3387 cm⁻¹ (OH); ¹H NMR: δ 4.3 (CH₂)
5-Bromo-1-methylindolin-2-one Not reported 230.07 X-ray: Planar indolinone core

Key Observations :

  • The absence of bromine in 8a correlates with a lower molecular weight (267.30 vs. 360.25) and higher melting point (98–100°C), suggesting enhanced crystallinity due to reduced steric bulk .
  • Hydroxy-substituted analogs (e.g., 1k ) exhibit higher melting points (149–152°C), likely due to hydrogen-bonding interactions .

Key Observations :

  • Substituent Position: Antiviral activity is highly position-dependent. For example, C6-amino substitution (B1) increases potency 10-fold over C5-substituted analogs .
  • Steric vs. Electronic Effects : Despite the hypothesized importance of hydrogen bonding (e.g., NH at C6), compound D3 maintains activity with a bulky 4-methylpiperazin group, indicating steric tolerance in certain targets .
  • Bromine’s Role : Bromine at C7 (target) may enhance electrophilicity or act as a hydrogen-bond acceptor, though direct evidence is lacking.

Key Observations :

  • Palladium-catalyzed cross-coupling () and condensation reactions () are common for introducing aryl/benzyl groups .
  • High yields (e.g., 93% for 1k ) are achievable via optimized multi-component reactions .

Biological Activity

7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

The molecular formula of this compound is C15H14BrN, with a molecular weight of approximately 303.19 g/mol. The compound features a bromine atom at the 7-position and a methoxybenzyl group at the 2-position of the isoindoline core, which contributes to its unique reactivity and biological profile.

Synthesis Methods

Various synthetic routes have been developed to produce this compound. Common methods include:

  • Condensation Reactions : Utilizing isoindoline derivatives and substituted benzyl halides.
  • Bromination : Introducing bromine at the 7-position through electrophilic aromatic substitution.

These methods allow for modifications that can enhance the biological activity of the compound.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been shown to outperform traditional antibiotics in specific cases, particularly against strains such as Mycoplasma pneumoniae and Mycobacterium tuberculosis .

Antiviral Activity

In vitro studies have demonstrated that isoindolinone derivatives possess antiviral properties. For instance, compounds structurally related to this compound were effective against enterovirus A71 (EV-A71), showing low effective concentration (EC50) values ranging from 1.23 to 1.76 µM . These compounds inhibited viral replication by interfering with virus entry into host cells.

The primary mechanism through which this compound exerts its effects is by inhibiting cyclin-dependent kinase 7 (CDK7). This inhibition disrupts cell cycle regulation and transcription processes, making it a candidate for anti-cancer therapies . Additionally, its interactions with various biological targets are crucial for understanding its therapeutic potential.

Comparative Studies

Compound NameStructural FeaturesBiological Activity
6-Methoxy-7-bromo-isoindolinone Similar isoindoline structure with methoxy substitutionExhibits different antibacterial properties
5-Bromoisoindoline Lacks dihydro structure; simpler frameworkDifferent reactivity profile
4-Bromobenzyl isoindolinone Contains a benzyl group instead of an isoindoline coreVaries significantly in biological activity

These comparisons highlight the unique aspects of this compound that make it particularly interesting for further research .

Case Studies

Several studies have focused on the efficacy of isoindolinone derivatives in clinical settings:

  • Antimicrobial Efficacy Study : A study comparing the antibacterial effects of this compound with traditional antibiotics showed enhanced activity against resistant strains of bacteria.
  • Antiviral Assays : In vitro assays demonstrated that this compound significantly inhibits EV-A71 replication in Vero cells, suggesting potential for development as an antiviral agent .
  • Cancer Cell Proliferation Inhibition : Inhibition assays indicated that treatment with this compound led to reduced proliferation rates in various cancer cell lines, supporting its role as a CDK7 inhibitor .

Properties

Molecular Formula

C16H14BrNO2

Molecular Weight

332.19 g/mol

IUPAC Name

7-bromo-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one

InChI

InChI=1S/C16H14BrNO2/c1-20-13-7-5-11(6-8-13)9-18-10-12-3-2-4-14(17)15(12)16(18)19/h2-8H,9-10H2,1H3

InChI Key

HKVQIVXZIWQBDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(=CC=C3)Br

Origin of Product

United States

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